molecular formula C12H12F3NO B2949042 2-(2,4,5-Trifluoro-3-methylphenyl)-4,5-dihydro-4,4-dimethyloxazole CAS No. 132630-83-2

2-(2,4,5-Trifluoro-3-methylphenyl)-4,5-dihydro-4,4-dimethyloxazole

Cat. No.: B2949042
CAS No.: 132630-83-2
M. Wt: 243.229
InChI Key: SLWCAJZXIPUHCV-UHFFFAOYSA-N
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Description

This compound is a substituted oxazoline featuring a 2,4,5-trifluoro-3-methylphenyl group attached to the 2-position of a 4,5-dihydro-4,4-dimethyloxazole ring. The trifluoro and methyl substituents on the aromatic ring impart strong electron-withdrawing effects and moderate steric bulk, respectively.

Properties

IUPAC Name

4,4-dimethyl-2-(2,4,5-trifluoro-3-methylphenyl)-5H-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3NO/c1-6-9(14)7(4-8(13)10(6)15)11-16-12(2,3)5-17-11/h4H,5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLWCAJZXIPUHCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC(=C1F)F)C2=NC(CO2)(C)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,4,5-Trifluoro-3-methylphenyl)-4,5-dihydro-4,4-dimethyloxazole typically involves the reaction of 2,4,5-trifluoro-3-methylphenylamine with a suitable dihaloalkane under controlled conditions. The reaction is often carried out in the presence of a base, such as triethylamine, and a solvent like dichloromethane. The reaction mixture is heated to reflux for several hours to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and advanced purification techniques are employed to ensure the production of high-purity material.

Chemical Reactions Analysis

Types of Reactions: This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂). The reactions are typically carried out in an acidic medium.

  • Reduction: Reduction reactions can be performed using lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions are common, with reagents such as sodium hydride (NaH) and various alkyl halides.

Major Products Formed:

  • Oxidation: The major products include carboxylic acids and ketones.

  • Reduction: The primary products are amines and alcohols.

  • Substitution: The products vary depending on the nucleophile used, but common products include alkylated derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its fluorinated structure makes it valuable in the development of pharmaceuticals and agrochemicals.

Biology: In biological research, the compound is used as a probe to study enzyme activities and metabolic pathways. Its unique structure allows it to interact with specific biological targets, providing insights into biological processes.

Medicine: The compound has potential applications in the development of new drugs. Its ability to modulate biological targets makes it a candidate for the treatment of various diseases, including cancer and inflammatory disorders.

Industry: In the industrial sector, the compound is used in the production of advanced materials, such as polymers and coatings

Mechanism of Action

The mechanism by which 2-(2,4,5-Trifluoro-3-methylphenyl)-4,5-dihydro-4,4-dimethyloxazole exerts its effects involves its interaction with specific molecular targets. The compound binds to enzymes and receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Research Findings and Implications

  • Electron-Withdrawing Effects : The target compound’s trifluoromethyl groups enhance metabolic stability and lipophilicity, critical for drug design .
  • Steric-Thermodynamic Balance : The 4,4-dimethyl group on the oxazoline ring improves conformational rigidity without excessive bulk, aiding crystallinity .
  • Synthetic Versatility : Unlike brominated analogs (), the fluorine substituents resist substitution, directing reactivity toward electrophilic pathways .

Biological Activity

2-(2,4,5-Trifluoro-3-methylphenyl)-4,5-dihydro-4,4-dimethyloxazole is a synthetic compound characterized by its unique oxazole ring structure and the presence of trifluoromethyl groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications.

Chemical Structure and Properties

  • IUPAC Name : 4,4-dimethyl-2-(2,4,5-trifluoro-3-methylphenyl)-4,5-dihydrooxazole
  • Molecular Formula : C12H12F3NO
  • Molecular Weight : 243.23 g/mol
  • CAS Number : 132630-83-2
  • Purity : 95.00%

The molecular structure features a trifluoromethyl group and a methyl substituent on the aromatic ring, which contributes to its reactivity and biological activity.

Enzyme Inhibition

The oxazole moiety is known to interact with various enzymes. For instance, compounds similar to this compound have been studied for their ability to inhibit tyrosinase, an enzyme involved in melanin production. Inhibitors of this enzyme are sought after for cosmetic applications and therapeutic interventions in conditions like hyperpigmentation.

Case Studies and Research Findings

  • Study on Tyrosinase Inhibition :
    • A series of azo compounds were synthesized and evaluated for their tyrosinase inhibition capabilities.
    • Results indicated IC50 values ranging from 1.71 to 4.39 µM for the most potent inhibitors.
    • The structure-activity relationship suggested that substituents like trifluoromethyl could enhance inhibitory activity compared to simpler analogs .
  • Antimicrobial Activity :
    • A broader study on oxazole derivatives demonstrated moderate to good antimicrobial activity against various pathogens.
    • Compounds exhibiting similar structural features to this compound showed promise as potential candidates for further development.

Comparative Analysis of Similar Compounds

Compound NameStructureKey Features
2-(3-Bromo-2-methylphenyl)-4,5-dihydro-4,4-dimethyloxazoleStructureBromine substituent; potential differences in reactivity
2-(4-Bromophenyl)-4,5-dihydro-4,4-dimethyloxazoleStructureContains bromine; different pharmacological profiles
2-(2-Fluoro-3-methylphenyl)-4,5-dihydrooxazoleStructureLacks trifluoromethyl; simpler synthesis route

This table illustrates the uniqueness of this compound due to its trifluoromethyl substitution which enhances its chemical properties and biological activity.

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